Isoliquiritin apioside

Catalog No.
S626118
CAS No.
120926-46-7
M.F
C26H30O13
M. Wt
550.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoliquiritin apioside

CAS Number

120926-46-7

Product Name

Isoliquiritin apioside

IUPAC Name

(E)-3-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one

Molecular Formula

C26H30O13

Molecular Weight

550.5 g/mol

InChI

InChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-5-1-13(2-6-15)3-8-17(30)16-7-4-14(29)9-18(16)31/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+/t19-,20-,21+,22-,23+,24-,25+,26-/m1/s1

InChI Key

VMMVZVPAYFZNBM-KVFWHIKKSA-N

SMILES

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C=CC(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O

Synonyms

4-O-(beta-D-apiofuranosyl(1-2)-beta-D-glucopyranosyl)isoliquiritigenin, isoliquiritin apioside

Canonical SMILES

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C=CC(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=C(C=C3)/C=C/C(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O

Neuroprotective Effects

Studies suggest that Neolicuroside may possess neuroprotective properties. Research has demonstrated its ability to:

  • Reduce oxidative stress: Neolicuroside exhibits antioxidant activity, potentially protecting brain cells from damage caused by free radicals [].
  • Mitigate neuroinflammation: Studies suggest that Neolicuroside may suppress the activation of inflammatory pathways in the brain, potentially alleviating neurodegenerative conditions [].
  • Promote neurotrophic activity: Neolicuroside has been shown to induce the production of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal growth, survival, and differentiation [].

Isoliquiritin apioside is a flavonoid glycoside primarily derived from the root of Glycyrrhiza uralensis, commonly known as licorice. It is structurally characterized by the presence of an apiose sugar moiety linked to isoliquiritin, a chalcone derivative. The compound has attracted significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Typical of flavonoid glycosides. These reactions may include hydrolysis, where the glycosidic bond is cleaved to yield isoliquiritin and apiose. Additionally, it can participate in oxidation-reduction reactions, particularly under oxidative stress conditions, which may enhance its biological activities. The compound's stability and reactivity can be influenced by factors such as pH and temperature.

Isoliquiritin apioside exhibits several notable biological activities:

  • Antioxidant Activity: It has been shown to reduce oxidative stress-induced genotoxicity, thereby protecting cellular integrity .
  • Anti-Cancer Properties: The compound suppresses the invasiveness of cancer cells by inhibiting matrix metalloproteinase activity, which is crucial for tumor metastasis . It also reduces angiogenesis by modulating hypoxia-inducible factor 1-alpha signaling pathways .
  • Anti-Inflammatory Effects: Isoliquiritin apioside demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells .

Several methods have been developed for synthesizing isoliquiritin apioside:

  • Extraction from Natural Sources: The primary method involves extracting the compound from licorice root using solvents like ethanol or methanol. Ionic liquid-assisted extraction techniques have also been explored for enhanced yield and purity .
  • Chemical Synthesis: Laboratory synthesis can be achieved through glycosylation reactions involving isoliquiritin and apiose. This method allows for the production of isoliquiritin apioside in a controlled environment.
  • Biotechnological Approaches: Enzymatic methods using glycosyltransferases can be employed to synthesize isoliquiritin apioside from simpler flavonoids.

Isoliquiritin apioside has several applications across various fields:

  • Pharmaceuticals: Due to its anti-cancer and anti-inflammatory properties, it is being investigated for potential therapeutic uses in treating cancer and inflammatory diseases.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative damage.
  • Food Industry: As a natural antioxidant, it may be used as a food preservative or functional ingredient in health foods.

Recent studies have focused on the interactions of isoliquiritin apioside with various biological systems:

  • Cellular Interactions: Research indicates that it modulates cellular signaling pathways associated with inflammation and cancer progression. For instance, it inhibits the activation of matrix metalloproteinases in cancer cells, thereby reducing their invasive potential .
  • Drug Interactions: Pharmacokinetic studies suggest that isoliquiritin apioside may influence the absorption and metabolism of other drugs when co-administered, necessitating further investigation into its interactions with specific pharmaceuticals .

Isoliquiritin apioside shares structural similarities with other flavonoid glycosides but possesses unique characteristics that distinguish it:

Compound NameStructure FeaturesUnique Properties
LiquiritinFlavonoid glycoside without apioseExhibits strong anti-inflammatory effects
IsoliquiritinChalcone derivative similar to isoliquiritin apiosideKnown for potent anti-angiogenic effects
Liquiritin ApiosideSimilar structure with an additional sugarEnhanced solubility and bioavailability
GlycyrrhizinTriterpenoid saponinPrimarily known for its sweet taste and antiviral activity

Isoliquiritin apioside's unique combination of structural features and biological activities makes it a valuable compound for further research and application in health-related fields. Its potential benefits in pharmacology and natural product chemistry continue to be explored through ongoing studies.

Physical Description

Solid

XLogP3

0.1

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

8

Exact Mass

550.16864101 g/mol

Monoisotopic Mass

550.16864101 g/mol

Heavy Atom Count

39

Melting Point

140°C

Dates

Modify: 2023-08-15

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